molecular formula C19H13Cl2N3O3S B409125 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one CAS No. 328555-41-5

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one

Cat. No. B409125
CAS RN: 328555-41-5
M. Wt: 434.3g/mol
InChI Key: HDKCAVSWVSADKC-UHFFFAOYSA-N
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Description

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one, also known as DCAT, is a synthetic compound with potential applications in scientific research. DCAT is a heterocyclic compound that contains a thiadiazole ring, a chromenone ring, and a dichloroanilino group. It has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Synthetic Methods and Chemical Properties

6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites and have substantial pharmacological importance. The synthetic protocols for these compounds involve Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, among others. These methods are crucial for producing biaryl structures that are essential in pharmaceutical chemistry (Mazimba, 2016).

Biological Significance

The 1,3,4-thiadiazoline derivatives, closely related to the specified compound, are synthesized through various methods and have shown significant pharmaceutical importance. These compounds are derived from cyclization reactions of thiosemicarbazone and have displayed a broad spectrum of biological activities against various fungal and bacterial strains (Yusuf & Jain, 2014).

Pharmacological Applications

Quinazoline derivatives, including those with thiadiazole moieties, exhibit notable biological activities. These compounds have been explored for their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli. The modifications to the quinazolinone nucleus, incorporating bioactive moieties, aim to enhance the medicinal properties of these agents, suggesting a pathway for developing new therapeutic agents (Tiwary et al., 2016).

Environmental Impact

The environmental behavior and impact of related compounds, including their occurrence in water systems and potential toxicity, have been extensively reviewed. For instance, parabens, which share some structural similarities with the discussed compound, have been studied for their ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental fate of such compounds to mitigate their potential adverse effects on ecosystems (Haman et al., 2015).

properties

IUPAC Name

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3S/c1-2-26-15-5-3-4-10-8-12(18(25)27-16(10)15)17-23-24-19(28-17)22-14-7-6-11(20)9-13(14)21/h3-9H,2H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCAVSWVSADKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one

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